molecular formula C7H8N2O2 B1297296 2-(Pyridin-4-ylamino)acetic acid CAS No. 50823-41-1

2-(Pyridin-4-ylamino)acetic acid

Cat. No. B1297296
CAS RN: 50823-41-1
M. Wt: 152.15 g/mol
InChI Key: GEQSSRNYNMKRHP-UHFFFAOYSA-N
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Description

2-(Pyridin-4-ylamino)acetic acid is a heterocyclic organic compound that consists of a pyridine ring and an aminoacetic acid residue. Its chemical formula is C7H8N2O2 .


Molecular Structure Analysis

The molecular structure of 2-(Pyridin-4-ylamino)acetic acid is characterized by a pyridine ring attached to an aminoacetic acid residue. The linear formula is C7H8N2O2 .

Scientific Research Applications

Selective Receptor Agonism

One significant application of a derivative bearing a (pyridin-2-ylamino)acetic acid moiety is in the development of selective EP2 receptor agonists. This has led to the identification of compounds like omidenepag and its prodrug omidenepag isopropyl, which have shown potential in lowering intraocular pressure in glaucoma treatment due to their potent and selective activity towards the human EP2 receptor (Iwamura et al., 2018).

Corrosion Inhibition

Compounds containing the (pyridin-4-ylethyl)thio)acetic acid moiety have been studied for their role in corrosion inhibition. For instance, one study demonstrated that these compounds could significantly inhibit steel corrosion in sulfuric acid solutions, acting as mixed inhibitors and adhering to the Langmuir adsorption isotherm (Bouklah et al., 2005).

Crystal Structure Analysis

Research on the crystal structures of compounds like fluroxypyr, which contain pyridine herbicide derivatives, helps in understanding the intermolecular interactions and the formation of a three-dimensional network via hydrogen bonds and weak π–π interactions (Park et al., 2016).

Synthetic Chemistry

Derivatives of 2-(pyrrolidine-3-yl)acetic acid, which can be related to the core structure of 2-(Pyridin-4-ylamino)acetic acid, have been synthesized as cyclic γ-aminobutyric acid analogs. Such compounds are of interest in the development of new pharmaceuticals and chemical probes (Petz et al., 2019).

Antimicrobial Activity

Synthesis of compounds like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone has shown significant antimicrobial activity, indicating the potential for developing new antimicrobial agents based on this structural motif (Salimon et al., 2011).

properties

IUPAC Name

2-(pyridin-4-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)5-9-6-1-3-8-4-2-6/h1-4H,5H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQSSRNYNMKRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328773
Record name (PYRIDIN-4-YLAMINO)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-ylamino)acetic acid

CAS RN

50823-41-1
Record name (PYRIDIN-4-YLAMINO)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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